1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the difluoromethyl group, cyclization to form the imidazole and pyrazole rings, and subsequent carboxylation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity .
Molecular Structure Analysis
The molecular formula of 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid is C9H7F2N4O2 . Its three-dimensional structure reveals the arrangement of atoms, bond angles, and functional groups. Computational methods, such as density functional theory (DFT), provide insights into its stability and reactivity .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it can undergo nucleophilic substitution, acid-base reactions, and coordination with metal ions. Researchers have investigated its reactivity in different solvents and pH conditions .
Mechanism of Action
Safety and Hazards
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid should be handled with care due to its potential toxicity. Researchers must follow safety protocols, wear appropriate protective gear, and work in a well-ventilated area. Consult Material Safety Data Sheets (MSDS) for detailed safety information .
Properties
IUPAC Name |
1-[[1-(difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O2/c10-9(11)15-4-2-12-7(15)5-14-3-1-6(13-14)8(16)17/h1-4,9H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWCEHJIYOERGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CC2=NC=CN2C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.